molecular formula C15H15ClN2O B14708334 1-(4-Chlorophenyl)-3-(2,4-dimethylphenyl)urea CAS No. 13208-52-1

1-(4-Chlorophenyl)-3-(2,4-dimethylphenyl)urea

Cat. No.: B14708334
CAS No.: 13208-52-1
M. Wt: 274.74 g/mol
InChI Key: GQSXSORZURYFOJ-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(2,4-dimethylphenyl)urea ( 13208-52-1) is a substituted urea compound with the molecular formula C15H15ClN2O and a molecular weight of 274.75 g/mol . This chemical is provided as a high-purity solid for research purposes. Its structure, characterized by aromatic rings with chloro and dimethyl substitutions, makes it a compound of interest in various medicinal chemistry and pharmacology research applications. Compounds within this urea class have demonstrated significant research value as potent and selective negative allosteric modulators (NAMs) of the Cannabinoid type-1 (CB1) receptor . CB1 receptor is a key GPCR in the endocannabinoid system and a promising target for neuropharmacological interventions. Research into structurally similar urea analogs has shown they can attenuate the reinstatement of cocaine-seeking behavior in animal models, indicating potential for the development of novel therapeutics for addiction . These compounds typically function by binding to an allosteric site on the CB1 receptor, modulating the receptor's response to orthosteric agonists. This allosteric modulation offers potential advantages, including greater subtype selectivity and a ceiling effect for safer pharmacological profiles . This compound is for research use only in a laboratory setting. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should consult the safety data sheet prior to use and handle this material with appropriate precautions.

Properties

CAS No.

13208-52-1

Molecular Formula

C15H15ClN2O

Molecular Weight

274.74 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-(2,4-dimethylphenyl)urea

InChI

InChI=1S/C15H15ClN2O/c1-10-3-8-14(11(2)9-10)18-15(19)17-13-6-4-12(16)5-7-13/h3-9H,1-2H3,(H2,17,18,19)

InChI Key

GQSXSORZURYFOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)NC2=CC=C(C=C2)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-(2,4-dimethylphenyl)urea typically involves the reaction of 4-chloroaniline with 2,4-dimethylaniline in the presence of a suitable coupling agent such as carbonyldiimidazole (CDI) or phosgene. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-(2,4-dimethylphenyl)urea undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea compounds with different functional groups.

Scientific Research Applications

1-(4-Chlorophenyl)-3-(2,4-dimethylphenyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(2,4-dimethylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Triclocarban (1-(4-Chlorophenyl)-3-(3,4-dichlorophenyl)urea)
  • Structure : Features a 4-chlorophenyl and 3,4-dichlorophenyl group.
  • Activity : Widely used as an antimicrobial agent, particularly in personal care products. Its dichlorinated phenyl group enhances lipophilicity, improving membrane permeability but increasing environmental persistence and toxicity .
  • Comparison : The target compound replaces the 3,4-dichlorophenyl group with a 2,4-dimethylphenyl group, reducing halogen content. This substitution likely decreases toxicity but may compromise antimicrobial potency due to lower electronegativity.
Diflubenzuron (1-(4-Chlorophenyl)-3-(2,6-difluorobenzoyl)urea)
  • Structure : Contains a 4-chlorophenyl group and a 2,6-difluorobenzoyl moiety.
  • Activity : A chitin synthesis inhibitor used as an insect growth regulator in agriculture. The fluorinated benzoyl group enhances target specificity toward insect enzymes .
  • Comparison : The target compound’s dimethylphenyl group lacks the fluorinated aromatic system, suggesting divergent applications (e.g., mammalian cell targeting vs. insecticidal activity).
Compound 47d (1-(2,4-Dimethylphenyl)-3-(2-nitrobenzyl)urea)
  • Structure : Incorporates a 2-nitrobenzyl group and 2,4-dimethylphenyl group.
  • Activity : Demonstrates significant anti-proliferative activity in leukemia and breast cancer cell lines, attributed to the electron-withdrawing nitro group enhancing interactions with cellular targets .

Physicochemical Properties and Structure-Activity Relationships (SAR)

Substituent positions and electronic properties critically influence activity:

Compound Name R1 Substituent R2 Substituent Molecular Weight Key Activity LogP* (Predicted)
Target Compound 4-Chlorophenyl 2,4-Dimethylphenyl 274.75 Undetermined (hypothetical) ~3.5
Triclocarban 4-Chlorophenyl 3,4-Dichlorophenyl 315.59 Antimicrobial ~4.2
Diflubenzuron 4-Chlorophenyl 2,6-Difluorobenzoyl 310.68 Insect growth regulation ~3.8
6n 4-Cyanophenyl 3,4-Dimethylphenyl 266.10 Undetermined ~2.9

Key Observations :

  • Halogenation : Chlorine atoms increase lipophilicity (LogP) and membrane permeability but raise toxicity concerns. The target compound’s single chlorine balances moderate lipophilicity with reduced bioaccumulation risk compared to polychlorinated analogs like triclocarban.
  • This is evident in compound 47d, where dimethyl groups synergize with a nitro substituent for anticancer activity .
  • Electron-Withdrawing Groups: Analogs with cyano (6n) or trifluoromethyl () substituents exhibit altered electronic profiles, affecting hydrogen bonding and target affinity.

Antimicrobial and Antifungal Activity Comparisons

  • Chlorinated Azetidinone Ureas (): Compounds like 4g and 4h, bearing ortho/para-chlorophenyl groups, show potent antifungal activity against C. albicans and A. niger (MIC = 62.5 µg/ml). The target compound’s dimethylphenyl group may reduce antifungal efficacy due to decreased electronegativity but could improve selectivity for bacterial targets.
  • The target compound’s lack of heteroaromatic rings suggests divergent mechanisms.

Biological Activity

1-(4-Chlorophenyl)-3-(2,4-dimethylphenyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₃ClN₂O
  • Molar Mass : 234.70 g/mol

The compound features a urea functional group with chlorophenyl and dimethylphenyl substitutions, which are crucial for its biological activity.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit various enzymes involved in cellular signaling pathways, potentially leading to altered metabolic processes.
  • Receptor Binding : Preliminary studies suggest it may bind to receptors that modulate cellular responses, influencing processes such as apoptosis and cell proliferation .

Biological Activities

  • Anticancer Properties :
    • The compound has shown promising results in inhibiting cancer cell lines, with reported IC₅₀ values indicating significant antiproliferative effects. For instance, in vitro studies demonstrated IC₅₀ values comparable to established anticancer agents like sorafenib .
    • Specific case studies have highlighted its efficacy against various cancer cell lines including A549 (lung cancer) and HCT-116 (colon cancer), where it displayed potent inhibitory activity .
  • Antimicrobial Activity :
    • Research indicates that the compound exhibits antibacterial and antifungal properties. It has been effective against several bacterial strains, making it a candidate for further exploration in antimicrobial therapies .

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Formation of Urea : The reaction between suitable amines and isocyanates leads to the formation of the urea structure.
  • Purification : The resultant product is purified through crystallization or chromatography to achieve a high purity level.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerIC₅₀ = 2.39 μM (A549)
AntibacterialEffective against multiple strains
AntifungalDemonstrated antifungal properties

Notable Research Findings

  • A study highlighted that modifications in the chemical structure can significantly influence the biological activity of similar compounds. For instance, the introduction of electron-donating groups was found to enhance anticancer potency .
  • Another research effort focused on the structure-activity relationship (SAR), revealing that halogen substitutions could affect the compound's efficacy against cancer cells .

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